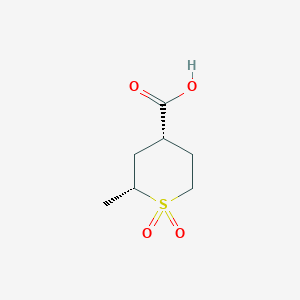
(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the carboxylic acid group. One common method involves the condensation of a suitable dioxothiane precursor with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to esters or amides.
Scientific Research Applications
(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-methyl-2-piperidinecarboxylic acid: This compound has a similar structure but contains a nitrogen atom instead of sulfur.
(2R,4R)-4-methylpipecolic acid: Another similar compound with a nitrogen atom in the ring.
Uniqueness
The presence of the sulfur atom in (2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid distinguishes it from similar compounds containing nitrogen. This difference can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-5-4-6(7(8)9)2-3-12(5,10)11/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
WJGPPSANQXLPMY-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCS1(=O)=O)C(=O)O |
Canonical SMILES |
CC1CC(CCS1(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


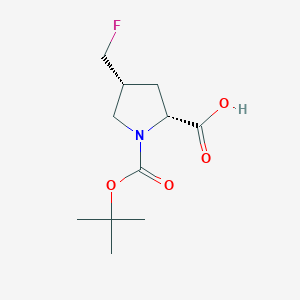
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
![1-Methyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12985551.png)

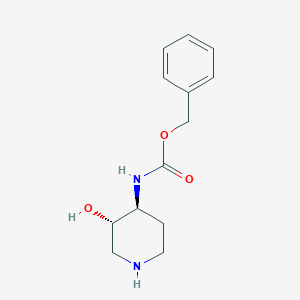
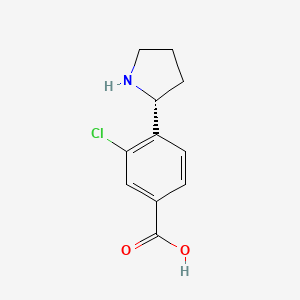


![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)
![{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)
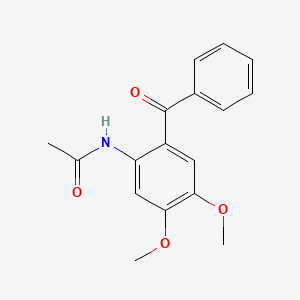
![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)
